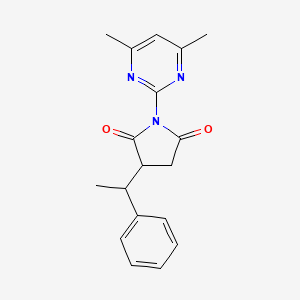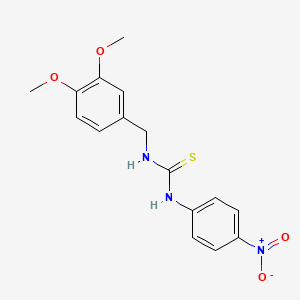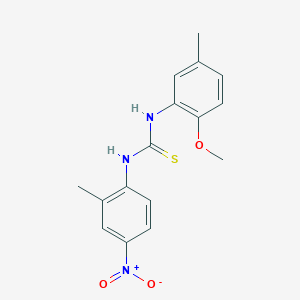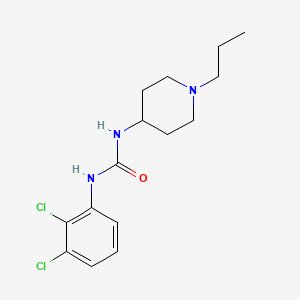
1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Overview
Description
1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as thalidomide, is a medication that was initially used as a sedative and antiemetic in the 1950s. However, due to its severe teratogenic effects, it was banned for use in pregnant women. In recent years, thalidomide has been found to have potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. Thalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that is involved in the pathogenesis of various diseases. Thalidomide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
Thalidomide has been shown to have various biochemical and physiological effects in the body. Thalidomide has been shown to increase the levels of interleukin-2 (IL-2), a cytokine that is involved in the activation of T cells and the immune response. Thalidomide has also been shown to decrease the levels of interleukin-6 (IL-6), a cytokine that is involved in the pathogenesis of various diseases. Thalidomide has been shown to have anti-inflammatory effects, reducing the levels of various pro-inflammatory cytokines such as TNF-α, interferon-gamma (IFN-γ), and interleukin-1 beta (IL-1β).
Advantages and Limitations for Lab Experiments
Thalidomide has several advantages and limitations for lab experiments. Thalidomide is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Thalidomide has been extensively studied for its therapeutic potential in various diseases, making it a well-established research tool. However, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has several limitations, including its teratogenic effects, which limit its use in pregnant animals. Thalidomide also has a narrow therapeutic window, meaning that it can be toxic at high doses.
Future Directions
Thalidomide research has several future directions, including the development of new 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione analogs with improved therapeutic properties. Thalidomide analogs have been developed that have increased anti-angiogenic properties, making them promising candidates for the treatment of cancer. Thalidomide analogs have also been developed that have decreased teratogenic effects, making them safer for use in pregnant animals. Thalidomide research also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have neuroprotective properties.
Conclusion
In conclusion, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a synthetic compound that has potential therapeutic benefits in various diseases. Thalidomide has anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. Thalidomide research has several future directions, including the development of new 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione analogs with improved therapeutic properties and potential applications in the treatment of neurodegenerative diseases.
Scientific Research Applications
Thalidomide has been extensively studied for its therapeutic potential in various diseases, including multiple myeloma, leprosy, and inflammatory diseases such as Crohn's disease and rheumatoid arthritis. Thalidomide has been shown to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-9-12(2)20-18(19-11)21-16(22)10-15(17(21)23)13(3)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMLMEZVSNBKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-4-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4117875.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117891.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117907.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4117909.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4117919.png)
![methyl 2-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117928.png)
![6-(4-thiomorpholinyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4117930.png)
![(1S,5R)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4117932.png)

![3-hydroxy-3-(2-thienyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4117942.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4117976.png)